N-(2-fluorobenzyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-4-propoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. It was first synthesized in 2010 by scientists at the Genentech Research and Early Development Department.
Wirkmechanismus
N-(2-fluorobenzyl)-4-propoxybenzamide is a selective inhibitor of N-acetylglucosamine-6-sulfatase (GNS), an enzyme that is involved in the biosynthesis of heparan sulfate proteoglycans (HSPGs). HSPGs are a type of molecule that is involved in a variety of cellular processes, including cell growth, differentiation, and migration. By inhibiting GNS, N-(2-fluorobenzyl)-4-propoxybenzamide reduces the levels of HSPGs in cells, which in turn affects the activity of several signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(2-fluorobenzyl)-4-propoxybenzamide has also been shown to have effects on normal cells. Specifically, it has been shown to reduce the levels of HSPGs in endothelial cells, which play a critical role in angiogenesis, or the formation of new blood vessels. This suggests that N-(2-fluorobenzyl)-4-propoxybenzamide may have potential as an anti-angiogenic agent, which could be useful in the treatment of diseases such as macular degeneration and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-fluorobenzyl)-4-propoxybenzamide as a research tool is its selectivity for GNS. This makes it a useful tool for studying the role of HSPGs in cellular processes, as well as for investigating the potential therapeutic applications of GNS inhibitors. However, one limitation of N-(2-fluorobenzyl)-4-propoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential directions for future research on N-(2-fluorobenzyl)-4-propoxybenzamide. One area of interest is the development of more potent GNS inhibitors that could be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HSPGs in cancer metastasis, and the potential for GNS inhibitors to inhibit this process. Finally, there is interest in exploring the potential use of GNS inhibitors as anti-angiogenic agents, and in developing new therapies for diseases such as macular degeneration and diabetic retinopathy.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-4-propoxybenzamide involves several steps, including the reaction of 2-fluorobenzylamine with 4-propoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-4-propoxybenzamide is being studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of several types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-11-21-15-9-7-13(8-10-15)17(20)19-12-14-5-3-4-6-16(14)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIRLDYWLJMHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.